molecular formula C8H7BrF2 B1354093 2,4-Difluorophenethyl bromide CAS No. 214618-54-9

2,4-Difluorophenethyl bromide

Cat. No.: B1354093
CAS No.: 214618-54-9
M. Wt: 221.04 g/mol
InChI Key: RSBJMWJOKSSURV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluorophenethyl bromide is an organic compound with the molecular formula C8H7BrF2. It is a colorless liquid at room temperature and is primarily used as an intermediate in organic synthesis. The compound is characterized by the presence of two fluorine atoms attached to the benzene ring and a bromine atom attached to the ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Difluorophenethyl bromide can be synthesized through several methods. One common method involves the bromination of 2,4-difluorophenethyl alcohol. The reaction typically uses hydrobromic acid or phosphorus tribromide as the brominating agents. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the bromide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluorophenethyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form

Properties

IUPAC Name

1-(2-bromoethyl)-2,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBJMWJOKSSURV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30461625
Record name 2,4-difluorophenethyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214618-54-9
Record name 2,4-difluorophenethyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Difluorophenethyl bromide
Reactant of Route 2
2,4-Difluorophenethyl bromide
Reactant of Route 3
Reactant of Route 3
2,4-Difluorophenethyl bromide
Reactant of Route 4
Reactant of Route 4
2,4-Difluorophenethyl bromide
Reactant of Route 5
Reactant of Route 5
2,4-Difluorophenethyl bromide
Reactant of Route 6
Reactant of Route 6
2,4-Difluorophenethyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.